REACTION_CXSMILES
|
[CH3:1][C:2]1[N:7]=[C:6]([CH2:8]CN)[CH:5]=[CH:4][CH:3]=1.[C:11](Cl)(=[O:14])[CH:12]=[CH2:13].[CH2:16]([N:18](CC)CC)C>C(Cl)Cl>[CH3:16][N:18]([CH2:8][C:6]1[N:7]=[C:2]([CH3:1])[CH:3]=[CH:4][CH:5]=1)[C:11](=[O:14])[CH:12]=[CH2:13]
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Name
|
|
Quantity
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4.27 g
|
Type
|
reactant
|
Smiles
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CC1=CC=CC(=N1)CCN
|
Name
|
|
Quantity
|
3.15 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)Cl
|
Name
|
|
Quantity
|
21 mL
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
solvent
|
Smiles
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C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
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Smiles
|
CN(C(C=C)=O)CC1=CC=CC(=N1)C
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |